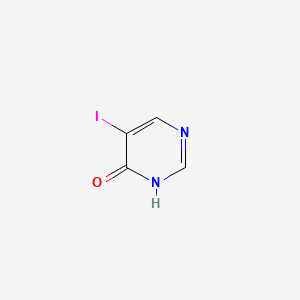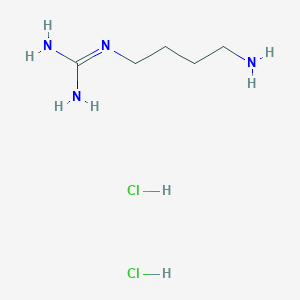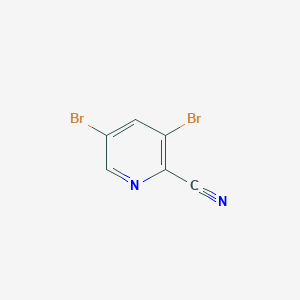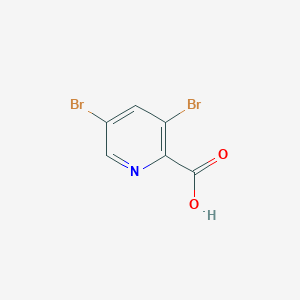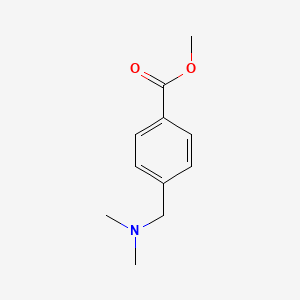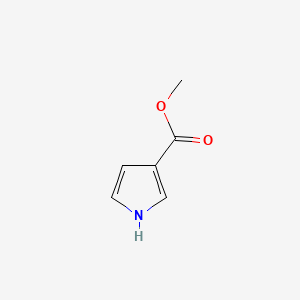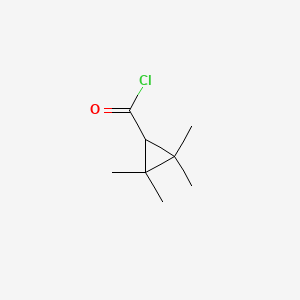
2,2,3,3-tetramethylcyclopropane-1-carbonyl Chloride
Overview
Description
2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO. It is a derivative of cyclopropane, characterized by the presence of four methyl groups attached to the cyclopropane ring and a carbonyl chloride functional group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride typically involves the reaction of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the carboxylic acid to the corresponding carbonyl chloride. The general reaction scheme is as follows:
2,2,3,3-tetramethylcyclopropane-1-carboxylic acid+thionyl chloride→2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride+sulfur dioxide+hydrogen chloride
The reaction is typically conducted at elevated temperatures and under an inert atmosphere to prevent the hydrolysis of the carbonyl chloride product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid and hydrogen chloride.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is carried out in aqueous media, often under acidic or basic conditions to facilitate the hydrolysis process.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopropane derivatives.
Hydrolysis: 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid.
Reduction: 2,2,3,3-tetramethylcyclopropane-1-methanol.
Scientific Research Applications
2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its reactivity and ability to form diverse chemical structures.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to modify biological molecules.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic species, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetramethylcyclopropane-1-carboxylic acid
- 2,2,3,3-Tetramethylcyclopropane-1-methanol
- 2,2,3,3-Tetramethylcyclopropane-1-amine
Uniqueness
2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of the carbonyl chloride group allows it to undergo a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules. Its ability to form stable cyclopropane derivatives further enhances its utility in various scientific and industrial applications.
Properties
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPVPNRFJQMQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452925 | |
| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24303-61-5 | |
| Record name | 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



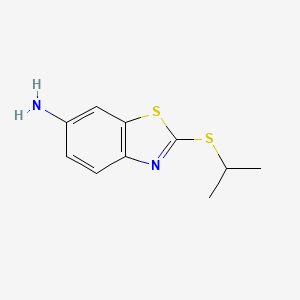
![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)
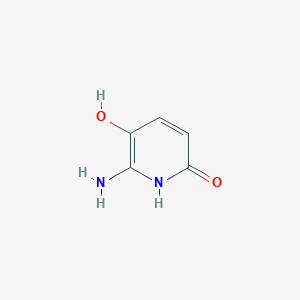
![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone](/img/structure/B1313580.png)
